Non-8-en-1-amine hydrochloride
Overview
Description
Non-8-en-1-amine hydrochloride is a versatile chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.72 g/mol . It is commonly used in various scientific investigations due to its unique properties, making it valuable in fields such as organic synthesis, drug development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Non-8-en-1-amine hydrochloride typically involves the reaction of an appropriate alkene with ammonia or an amine under specific conditions. One common method is the hydroamination of 1-octene with ammonia in the presence of a catalyst to form Non-8-en-1-amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroamination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions
Non-8-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it to primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, forming different amine derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted amine derivatives .
Scientific Research Applications
Non-8-en-1-amine hydrochloride finds applications in several scientific research areas:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Non-8-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s amine group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Non-8-en-1-amine: The parent compound without the hydrochloride salt.
Octylamine: A similar amine with a different alkyl chain length.
Decylamine: Another related amine with a longer alkyl chain.
Uniqueness
Non-8-en-1-amine hydrochloride is unique due to its specific alkene structure and the presence of the hydrochloride salt, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly valuable in applications where these properties are essential .
Properties
IUPAC Name |
non-8-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-4-5-6-7-8-9-10;/h2H,1,3-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIMSWOAFPFVGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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